N-benzhydryl-2-chloroacetamide

Description

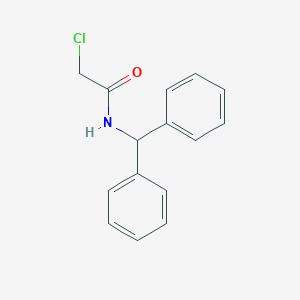

Structure

3D Structure

Properties

IUPAC Name |

N-benzhydryl-2-chloroacetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14ClNO/c16-11-14(18)17-15(12-7-3-1-4-8-12)13-9-5-2-6-10-13/h1-10,15H,11H2,(H,17,18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YNIDNLNUYCFFTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(C2=CC=CC=C2)NC(=O)CCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30368044 | |

| Record name | N-Benzhydryl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

259.73 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

10254-07-6 | |

| Record name | N-Benzhydryl-2-chloro-acetamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30368044 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | N-BENZHYDRYL-2-CHLOROACETAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Chemical Transformations of N Benzhydryl 2 Chloroacetamide

Established Synthetic Pathways for N-Benzhydryl-2-chloroacetamide

The principal and most widely employed method for synthesizing this compound is through the direct chloroacetylation of diphenylmethylamine.

Amine-Chloroacetylation Reactions utilizing Diphenylmethylamine

The synthesis of N-substituted chloroacetamides is commonly achieved via the chloroacetylation of the corresponding amine. researchgate.netresearchgate.net In the case of this compound, this involves the reaction of diphenylmethylamine with chloroacetyl chloride. researchgate.netijpsr.info This nucleophilic acyl substitution reaction forms the amide bond by displacing the chlorine atom from chloroacetyl chloride.

The reaction is typically conducted in an organic solvent, such as dichloromethane, at reduced temperatures to control the exothermic nature of the reaction. prepchem.com A base is required to neutralize the hydrochloric acid (HCl) byproduct generated during the reaction. Common bases used for this purpose include tertiary amines like triethylamine or inorganic bases such as sodium carbonate or potassium carbonate. researchgate.netprepchem.comgoogle.com The use of a base is crucial to drive the reaction to completion by preventing the protonation of the starting amine, which would render it non-nucleophilic.

General reaction conditions involve the dropwise addition of chloroacetyl chloride to a stirred solution of diphenylmethylamine and a base in a suitable solvent. prepchem.com After the reaction is complete, the product is typically isolated through filtration to remove the hydrochloride salt of the base, followed by washing the organic phase and evaporating the solvent. prepchem.com The resulting this compound is often obtained as a solid that can be further purified by recrystallization if necessary. ijpsr.info

| Amine Substrate | Acylating Agent | Base | Solvent | General Yield |

|---|---|---|---|---|

| Diphenylmethylamine | Chloroacetyl Chloride | Triethylamine | Dichloromethane | Good |

| Aniline | Chloroacetyl Chloride | Triethylamine | Dichloromethane | Not specified |

| Substituted Anilines | Chloroacetyl Chloride | Triethylamine | Dichloromethane | Good |

| Secondary Amines | Chloroacetyl Chloride | Inorganic Alkali (e.g., Na2CO3) | Water/Organic Solvent | Not specified |

Derivatization Strategies from this compound as a Precursor

The chemical reactivity of this compound is primarily centered around the electrophilic nature of the carbon atom bearing the chlorine. researchgate.net The chlorine atom is a good leaving group, making the compound susceptible to nucleophilic substitution reactions. This reactivity allows it to serve as a valuable building block for synthesizing a variety of more complex molecules, including various heterocyclic systems. researchgate.net

Synthesis of Pyrazolo[3,4-c]pyridine Derivatives

While direct synthesis of pyrazolo[3,4-c]pyridine derivatives from this compound is not extensively detailed in the provided context, the general strategies for constructing pyrazolopyridine scaffolds often involve the annulation of a pyrazole ring onto a pre-existing pyridine structure or vice-versa. nih.govnih.gov The functional groups present in this compound, namely the reactive chloroacetyl group, could potentially be utilized in multi-step syntheses to build precursors necessary for pyrazolopyridine ring formation. For instance, the chloroacetamide moiety can be transformed into other functional groups that are then able to participate in cyclization reactions to form the desired heterocyclic core.

Synthesis of Sulfur-containing Compounds

This compound is a useful precursor for the synthesis of various sulfur-containing compounds. The facile displacement of the chloride by sulfur nucleophiles is a key reaction in this context. researchgate.net This nucleophilic substitution allows for the formation of a new carbon-sulfur bond.

For example, chloroacetamide derivatives can react with reagents like ammonium thiocyanate or other mercapto compounds. researchgate.net This can lead to the formation of thioethers or be a step in the construction of sulfur-containing heterocycles. The reaction of N-aryl-2-chloroacetamides with sulfur nucleophiles can lead to the formation of sulfides, which can be further oxidized to sulfones. researchgate.net

Formation of Piperazine-containing Acetamide (B32628) Derivatives

The reaction of this compound with piperazine is a direct application of its reactivity towards nitrogen nucleophiles. In this SN2 reaction, one of the secondary amine nitrogens of the piperazine ring acts as the nucleophile, attacking the electrophilic carbon of the chloroacetyl group and displacing the chloride ion. nih.gov

This reaction is typically carried out in the presence of a base, such as potassium carbonate, to neutralize the HCl formed. nih.gov The product of this reaction is an N-benzhydryl-N'-(acetyl)piperazine derivative. If a bis-chloroacetamide reagent is used with piperazine, substitution can occur at both nitrogen atoms of the piperazine ring, leading to symmetrically substituted derivatives. nih.gov

| Chloroacetamide Derivative | Nucleophile | Resulting Compound Class |

|---|---|---|

| This compound | Piperazine | Piperazine-containing Acetamide |

| N-Aryl-2-chloroacetamide | Sulfur Nucleophiles (e.g., thiols) | Sulfur-containing Compounds (e.g., Thioethers) |

| 1,1'-(Piperazine-1,4-diyl)bis(2-chloroethanone) | 2-Thioxo-dihydropyridine-3-carbonitriles | bis(Sulfanediyl)bis(nicotinonitriles) |

Nucleophilic Substitution Reactions with Diverse Reagents

The chemical reactivity of this compound, particularly the N-aryl-2-chloroacetamide class to which it belongs, is largely defined by the susceptibility of its alpha-chlorine atom to displacement by nucleophiles. researchgate.netresearchgate.net This reactivity allows for the chlorine to be readily substituted by a variety of atoms, most commonly oxygen, nitrogen, and sulfur, making it a versatile precursor for a wide range of derivatives. researchgate.netresearchgate.net

These nucleophilic substitution reactions can sometimes be followed by an intramolecular cyclization, leading to the formation of diverse heterocyclic systems such as imidazoles, pyrroles, and thiophenes. researchgate.net For instance, the reaction of N-aryl-2-chloroacetamide derivatives with ammonium thiocyanate in refluxing ethanol serves as a method to generate 2-(arylimino)thiazolidin-4-ones. researchgate.net This transformation highlights the utility of the chloroacetamide moiety as a building block in heterocyclic chemistry.

The table below summarizes the types of nucleophilic substitution reactions involving N-aryl 2-chloroacetamides.

| Nucleophile Type | Reagent Example | Product Class |

| Sulfur | Ammonium Thiocyanate | 2-(Arylimino)thiazolidin-4-ones |

| Oxygen | 2-Arylpyridin-3-ols | 2-(Pyridin-3-yloxy)acetamides |

| Nitrogen | Various Amines | N-substituted glycinamides |

This table illustrates the versatility of the 2-chloroacetamide group in reacting with different nucleophiles to form a variety of chemical structures.

Advanced Synthetic Techniques and Optimization for this compound Analogues

Recent advancements in synthetic chemistry offer powerful tools for optimizing the synthesis of amide-containing molecules and for introducing chirality, which is crucial for many applications. Microflow technology and asymmetric synthesis are at the forefront of these developments.

Microflow Technology Applications in Amide Synthesis

Microflow technology, which utilizes microfluidic devices for continuous flow synthesis, presents significant advantages over traditional batch processing for amide bond formation. chem-station.comacs.org The key benefits stem from the high surface-to-volume ratio in microreactors, which enables superior heat and mass transfer, precise temperature control, and extremely fast mixing. chem-station.comresearchgate.net These features are particularly beneficial for controlling fast and highly exothermic reactions. acs.orgresearchgate.net

In the context of amide and peptide synthesis, microflow reactors allow for the rapid and strong activation of carboxylic acids, which can then be reacted swiftly with amines to form the desired amide bond. chem-station.comresearchgate.net For example, researchers have demonstrated that various carboxylic acids can be activated in as little as 0.5 seconds and subsequently reacted with amines in 4.3 seconds, affording high yields of peptides with minimal epimerization (a common side reaction). chem-station.comresearchgate.net This precise control over reaction time and conditions allows for the use of highly reactive intermediates that would be difficult to manage in conventional batch systems. researchgate.net

The following table compares key parameters of batch versus microflow synthesis for amide formation.

| Feature | Conventional Batch Synthesis | Microflow Synthesis |

| Mixing | Diffusion-controlled, can be slow and inefficient | Rapid and efficient due to short diffusion paths chem-station.com |

| Heat Transfer | Slower, potential for hot spots | Excellent, high surface-to-volume ratio chem-station.comresearchgate.net |

| Reaction Time | Minutes to hours | Seconds to minutes researchgate.net |

| Control | Less precise control over reaction parameters | Precise control over time, temperature, and stoichiometry amidetech.com |

| Side Reactions | Higher potential for side reactions (e.g., epimerization) chem-station.com | Minimized due to short residence times of reactive species researchgate.net |

This table highlights the operational advantages of using microflow technology for the synthesis of amides, leading to higher efficiency and purity.

Asymmetric Synthetic Approaches for Chiral Benzhydryl Amine Derivatives

Benzhydryl amines represent a significant class of chiral molecules, and the development of enantioselective synthetic methods is a key area of research. nih.govacs.org These chiral amines are the direct precursors to chiral this compound analogues. While various racemic routes exist, enantioselective methods are less common but critically important. acs.org

Recent progress has been made in both metal-catalyzed and organocatalytic asymmetric approaches. Organocatalysis, for instance, has been employed for the N-alkylation of indoles and carbazoles using aza-para-quinone methides generated in situ, guided by a SPINOL-derived chiral phosphoric acid catalyst. nih.govacs.org Another notable method is the regio- and enantioselective aza-Friedel–Crafts reaction between phenols and aldimines, catalyzed by a BINOL-derived chiral pyrophosphoric acid, to produce diarylcarbamate derivatives. nih.gov

Metal-catalyzed reactions also provide powerful routes. For example, copper-catalyzed desulfonylative amination of benzhydryl sulfones with amines can furnish a variety of structurally diverse benzhydryl amines. acs.orgresearchgate.net Furthermore, enantioselective additions to imines are a prominent strategy. Chiral ligands are used to direct the addition of nucleophiles to imines, thereby establishing the stereocenter of the final amine product. researchgate.net

The table below presents examples of asymmetric methods for synthesizing chiral benzhydryl amine precursors.

| Catalytic System | Reaction Type | Key Features |

| Chiral Phosphoric Acid | Organocatalytic N-alkylation | In situ generation of aza-para-quinone methides nih.govacs.org |

| Chiral Pyrophosphoric Acid | Aza-Friedel–Crafts Reaction | Regio- and enantioselective synthesis of diarylcarbamates nih.gov |

| Copper (Cu) Catalyst | Desulfonylative Amination | Uses readily available sulfones as precursors acs.orgresearchgate.net |

This table summarizes modern catalytic approaches to achieve enantioselectivity in the synthesis of benzhydryl amine derivatives, the core of the target molecule.

Spectroscopic Characterization and Advanced Analytical Applications in N Benzhydryl 2 Chloroacetamide Research

Mass Spectrometry (MS) in Molecular Weight and Fragmentation AnalysisWhile no experimental mass spectra were found, predicted data is available. The molecular formula is C₁₅H₁₄ClNO, with a monoisotopic mass of 259.0764 Dauni.lu. Predicted mass-to-charge ratios (m/z) for various adducts have been calculated, which can be useful in identifying the compound in mass spectrometry experimentsuni.lu.

Table 1: Predicted Mass Spectrometry Data for N-benzhydryl-2-chloroacetamide Adducts

| Adduct | Predicted m/z |

|---|---|

| [M+H]⁺ | 260.08368 |

| [M+Na]⁺ | 282.06562 |

| [M-H]⁻ | 258.06912 |

| [M+K]⁺ | 298.03956 |

| [M]⁺ | 259.07585 |

Data sourced from PubChemLite uni.lu

X-ray Crystallography for Definitive Structural DeterminationNo crystallographic data exists in the public domain for this compound. There are no reports on its single-crystal X-ray diffraction, and therefore, information regarding its crystal system, space group, unit cell dimensions, and intramolecular bond angles is unknown.

Due to the absence of this fundamental research data, generating the requested thorough and scientifically accurate article with the required data tables is not feasible. To do so would require fabricating information, which is contrary to the principles of scientific accuracy.

Integration of Advanced Spectroscopic Data with Chemometric Approaches

The analysis of this compound and its related processes often generates large and complex spectroscopic datasets. Techniques such as Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR) spectroscopy, and Mass Spectrometry (MS) provide a wealth of information, but extracting meaningful insights from the raw data can be challenging due to the high dimensionality and overlapping signals. Chemometrics, the application of statistical and mathematical methods to chemical data, offers powerful tools to navigate this complexity, enabling a deeper understanding of the underlying chemical systems.

The integration of advanced spectroscopic techniques with chemometric approaches like Principal Component Analysis (PCA) and Partial Least Squares (PLS) regression has become an invaluable strategy in the research and quality control of pharmaceutical compounds. These multivariate analysis techniques are adept at identifying patterns, correlations, and trends within large datasets that are not apparent through univariate analysis.

In the context of this compound research, chemometrics can be applied to:

Discriminate between samples: Differentiating batches of this compound based on subtle variations in their spectroscopic profiles, which may arise from differences in synthetic routes, purification processes, or storage conditions.

Identify key spectral features: Pinpointing the specific spectroscopic signals (e.g., NMR chemical shifts, IR absorption bands) that are most influential in distinguishing between different sample groups.

Quantitative analysis: Building predictive models to determine the concentration of this compound in a mixture or to quantify the levels of impurities.

A hypothetical study illustrating the application of PCA to the FTIR spectra of this compound samples is presented below. In this scenario, three different batches of the compound were synthesized using slightly varied conditions, and the goal was to assess the batch-to-batch consistency.

| Sample ID | Batch | Amide I (C=O stretch) | N-H Stretch | C-Cl Stretch |

|---|---|---|---|---|

| A-01 | Batch A | 0.85 | 0.45 | 0.62 |

| A-02 | Batch A | 0.86 | 0.44 | 0.63 |

| A-03 | Batch A | 0.84 | 0.46 | 0.61 |

| B-01 | Batch B | 0.88 | 0.42 | 0.65 |

| B-02 | Batch B | 0.89 | 0.41 | 0.66 |

| B-03 | Batch B | 0.87 | 0.43 | 0.64 |

| C-01 | Batch C | 0.82 | 0.48 | 0.59 |

| C-02 | Batch C | 0.81 | 0.49 | 0.58 |

| C-03 | Batch C | 0.83 | 0.47 | 0.60 |

By applying PCA to this dataset, the dimensionality of the data can be reduced into principal components (PCs) that capture the most significant variance. The scores plot of the first two PCs would visually demonstrate the clustering of samples from the same batch and the separation between different batches.

| Sample ID | Batch | Principal Component 1 (PC1) | Principal Component 2 (PC2) |

|---|---|---|---|

| A-01 | Batch A | -1.25 | 0.15 |

| A-02 | Batch A | -1.35 | -0.05 |

| A-03 | Batch A | -1.15 | 0.25 |

| B-01 | Batch B | 1.45 | -0.20 |

| B-02 | Batch B | 1.55 | -0.30 |

| B-03 | Batch B | 1.35 | -0.10 |

| C-01 | Batch C | -0.25 | 1.10 |

| C-02 | Batch C | -0.35 | 1.20 |

| C-03 | Batch C | -0.15 | 1.00 |

The loadings plot from the PCA would further reveal which spectral variables (wavenumbers) are responsible for the observed separation between the batches. For instance, variations in the Amide I and C-Cl stretching regions might be identified as key differentiators.

This integration of spectroscopic data with chemometric analysis provides a robust framework for process understanding and quality assurance in the study of this compound. It allows for a more comprehensive and statistically sound interpretation of complex analytical data, leading to more informed decision-making in research and manufacturing environments.

Biological and Pharmacological Activities of N Benzhydryl 2 Chloroacetamide and Its Derivatives

Antimicrobial Efficacy Investigations

Derivatives of N-benzhydryl-2-chloroacetamide, particularly those within the broader class of N-substituted 2-chloroacetamides, have been the subject of various studies to determine their antimicrobial properties. These investigations have revealed a notable spectrum of activity against both bacterial and fungal pathogens.

Research into N-chloro aryl acetamide (B32628) derivatives has consistently shown that these compounds are active against both Gram-positive and Gram-negative bacteria. researchgate.net However, a general trend observed in antimicrobial bioassays is that these compounds tend to be more potent against Gram-positive bacteria than Gram-negative strains. researchgate.netnih.gov For example, studies on twelve newly synthesized N-(substituted phenyl)-2-chloroacetamides confirmed their effectiveness against the Gram-positive bacteria Staphylococcus aureus and methicillin-resistant S. aureus (MRSA), with less pronounced activity against the Gram-negative Escherichia coli. nih.gov

The antibacterial potential of the chloroacetamide group is significant; the presence of the chloro atom appears to be crucial for the biological activity of these molecules. nih.gov For instance, the addition of a chlorine atom to an acetamide structure was found to make its antibacterial activity twice as potent against Klebsiella pneumoniae, a clinically relevant Gram-negative pathogen. nih.govscielo.br Phenylacetamide derivatives have also demonstrated significant activity against E. coli and MRSA, with some compounds showing Minimum Inhibitory Concentration (MIC) values as low as 0.64 µg/mL. nih.gov

| Compound Class | Bacterial Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| Phenylacetamide Derivative (Compound 5) | E. coli | 0.64 | nih.gov |

| Phenylacetamide Derivative (Compound 21) | E. coli | 0.67 | nih.gov |

| Phenylacetamide Derivative (Compound 8) | MRSA (NCIM 5021) | 0.66 | nih.gov |

| Phenylacetamide Derivative (Compound 5) | MRSA (ATCC 43300) | 0.68 | nih.gov |

In addition to antibacterial effects, chloroacetamide derivatives have demonstrated significant antifungal properties. researchgate.net Specifically, 2-chloro-N-phenylacetamide has been evaluated against various fungal pathogens, showing promising results. nih.govscielo.brscielo.br Studies have demonstrated its efficacy against clinical isolates of Candida tropicalis and Candida parapsilosis, with MIC values ranging from 16 to 256 μg/mL. nih.gov Similar activity was observed against fluconazole-resistant Candida albicans and C. parapsilosis, with MICs between 128 and 256 µg.mL-1. scielo.br

The compound 2-chloro-N-phenylacetamide has also shown potent activity against strains of Aspergillus flavus, a filamentous fungus, with MICs ranging from 16 to 256 μg/mL and a minimum fungicidal concentration (MFC) between 32 and 512 μg/mL. scielo.br Furthermore, these compounds exhibit antibiofilm capabilities, inhibiting the formation of biofilms and reducing the biomass of mature biofilms in Candida species. nih.govscielo.br

| Compound | Fungal Strain | Activity (MIC in µg/mL) | Source |

|---|---|---|---|

| 2-chloro-N-phenylacetamide | Candida tropicalis | 16 - 256 | nih.gov |

| 2-chloro-N-phenylacetamide | Candida parapsilosis | 16 - 256 | nih.gov |

| 2-chloro-N-phenylacetamide | Fluconazole-resistant Candida albicans | 128 - 256 | scielo.br |

| 2-chloro-N-phenylacetamide | Aspergillus flavus | 16 - 256 | scielo.br |

The antimicrobial activity of chloroacetamide derivatives is often attributed to their function as electrophilic agents that can form covalent bonds with biological targets. nih.govresearchgate.net The reactive chloroacetamide group acts as a "warhead" that can engage in irreversible binding with nucleophilic residues, such as cysteine, in the active sites of essential microbial enzymes. nih.govresearchgate.netbiorxiv.org

A primary target for this covalent inhibition in bacteria is the MurA enzyme (UDP-N-acetylglucosamine enolpyruvyl transferase). nih.govresearchgate.net This enzyme is critical as it catalyzes the first committed step in the biosynthesis of peptidoglycan, a vital component of the bacterial cell wall. nih.govresearchgate.net Liquid chromatography-mass spectrometry (LC-MS/MS) experiments have confirmed that chloroacetamide inhibitors form a covalent bond with the Cys115 residue in the active site of the E. coli MurA enzyme. nih.govresearchgate.net This irreversible, time-dependent mode of action effectively shuts down cell wall synthesis, leading to bacterial death. nih.govresearchgate.net

In fungi, the mechanism of action may differ. For 2-chloro-N-phenylacetamide, in silico studies suggest that its antifungal activity against Candida species may involve the inhibition of the enzyme dihydrofolate reductase (DHFR). nih.gov Against Aspergillus flavus, the proposed mechanism involves binding to ergosterol on the fungal plasma membrane and potentially inhibiting DNA synthesis via the inhibition of thymidylate synthase. scielo.br

Potential Anticancer Activities of Analogues

Analogues and derivatives of this compound have been synthesized and evaluated for their potential as anticancer agents, with several compounds demonstrating significant cytotoxic effects against various human cancer cell lines in vitro.

A range of chloroacetamide derivatives have exhibited potent cytotoxic activity in laboratory settings. For example, 2-chloroacetamides bearing thiazole scaffolds showed significant growth inhibition against human acute T-cell leukemia (Jurkat) and triple-negative breast cancer (MDA-MB-231) cell lines. uran.uauran.ua Other phenylacetamide derivatives have also shown strong cytotoxic effects against breast cancer (MCF-7, MDA-MB-468) and pheochromocytoma (PC12) cell lines, with some compounds displaying IC50 values below 1 µM. tbzmed.ac.ir

Further studies have demonstrated the activity of N,N'-functionalised benzimidazolium salts and their silver(I)-N-heterocyclic carbene complexes, which can be considered structural analogues, against human cervical cancer (HeLa) and estrogen-positive breast cancer (MCF-7) cells. nih.gov Additionally, certain sulphonamide-based acetamide compounds have been tested against the NCI-H226 lung cancer cell line, where they exerted a prominent cytotoxic influence. africanjournalofbiomedicalresearch.com

| Compound Class/Derivative | Cancer Cell Line | Reported Activity (IC50) | Source |

|---|---|---|---|

| 2-Chloroacetamides with thiazole scaffolds | Jurkat (Leukemia) | Significant cytotoxicity | uran.ua |

| 2-Chloroacetamides with thiazole scaffolds | MDA-MB-231 (Breast Cancer) | Significant cytotoxicity | uran.ua |

| Phenylacetamide derivative (Compound 3j) | MDA-MB-468 (Breast Cancer) | 0.76 ± 0.09 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (Compound 3d) | MDA-MB-468 (Breast Cancer) | 0.6 ± 0.08 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (Compound 3d) | PC-12 (Pheochromocytoma) | 0.6 ± 0.08 µM | tbzmed.ac.ir |

| Phenylacetamide derivative (Compound 3c) | MCF-7 (Breast Cancer) | 0.7 ± 0.08 µM | tbzmed.ac.ir |

| Chlorinated NHC precursor | MCF-7 (Breast Cancer) | More active than other analogues | nih.gov |

| Sulphonamide-based acetamides (SA-1, SA-2, SA-3) | NCI-H226 (Lung Cancer) | Substantial activity | africanjournalofbiomedicalresearch.com |

The development of targeted cancer therapies often involves inhibiting specific cellular signaling pathways that are overactive in cancer cells. nih.gov The Epidermal Growth Factor Receptor (EGFR) is a transmembrane receptor that, upon activation, stimulates key pathways controlling cell proliferation, survival, and metastasis. nih.govnih.gov Overexpression of EGFR is common in many epithelial cancers, making it a prime target for anticancer drugs. nih.gov Inhibitors of EGFR can block downstream signaling, leading to apoptosis and the inhibition of tumor growth and angiogenesis. nih.gov

While direct inhibition of EGFR by this compound derivatives is not extensively documented in the reviewed literature, related chloroacetamide analogues have been studied for their effects on other crucial cellular pathways. Molecular docking studies on 2-chloroacetamides bearing thiazole scaffolds suggest that their anticancer effects may be mediated through the inhibition of Glutathione (B108866) S-transferase (GST). uran.ua These compounds are thought to form conjugates with glutathione, which then exhibit high binding affinity to GST, potentially inhibiting its function and disrupting cellular detoxification processes, thereby contributing to cancer cell death. uran.ua

Modulation of Protein Activity and Enzyme Inhibition

The this compound scaffold and its constituent chemical moieties have been investigated for their potential to modulate the activity of various proteins and inhibit key enzymes involved in different biological pathways. The electrophilic nature of the chloroacetamide group, in particular, lends itself to covalent interactions with specific amino acid residues, leading to irreversible inhibition.

P-Glycoprotein (P-gp) Inhibitory Effects

P-glycoprotein (P-gp) is a well-characterized ATP-dependent efflux pump that plays a significant role in multidrug resistance (MDR) in cancer cells by actively transporting a wide range of chemotherapeutic agents out of the cell. The inhibition of P-gp is a key strategy to overcome MDR and enhance the efficacy of anticancer drugs. While direct studies on the P-gp inhibitory effects of this compound are not extensively documented in the available literature, the structural characteristics of benzhydryl and chloroacetamide derivatives suggest a potential for such activity. P-gp inhibitors often possess lipophilic and bulky aromatic groups, characteristics present in the benzhydryl moiety. These features can facilitate interaction with the hydrophobic domains of P-gp.

The general mechanisms of P-gp inhibition include:

Competitive inhibition: The inhibitor competes with the drug for the same binding site on P-gp.

Non-competitive inhibition: The inhibitor binds to a different site on P-gp, inducing a conformational change that prevents drug transport.

Allosteric inhibition: The inhibitor binds to an allosteric site, modulating the protein's activity.

Interference with ATP hydrolysis: The inhibitor disrupts the energy source required for the pump's function.

Various natural and synthetic compounds have been identified as P-gp inhibitors. For instance, certain flavonoids, alkaloids, and terpenoids have demonstrated the ability to modulate P-gp activity. Further research is needed to specifically evaluate this compound and its derivatives as potential P-gp inhibitors and to elucidate their mechanism of action.

Transcriptional Enhanced Associate Domain (TEAD) and Yes-Associated Protein (YAP1) Interaction Inhibition

The interaction between the Transcriptional Enhanced Associate Domain (TEAD) family of transcription factors and the transcriptional co-activator Yes-Associated Protein (YAP1) is a critical component of the Hippo signaling pathway, which regulates cell proliferation, apoptosis, and organ size. Aberrant activation of the TEAD-YAP1 complex is implicated in the development and progression of various cancers. Consequently, inhibiting this protein-protein interaction has emerged as a promising therapeutic strategy.

Recent studies have demonstrated that chloroacetamide-containing fragments can act as covalent inhibitors of the TEAD-YAP1 interaction. nih.govmdpi.com These compounds typically target a conserved cysteine residue within the palmitate-binding pocket of TEAD, leading to allosteric inhibition of YAP1 binding. The chloroacetamide moiety functions as a reactive electrophile, forming a covalent bond with the thiol group of the cysteine residue.

A library of chloroacetamide electrophiles was screened to identify new scaffolds that could disrupt the TEAD-YAP1 interaction. nih.gov This screening led to the identification of several classes of hit compounds, including dihydropyrazoles, that exhibited inhibitory activity.

| Compound Class | Example Compound | TEAD4-YAP1 Inhibition (IC50, µM) | Mechanism | Reference |

|---|---|---|---|---|

| Dihydropyrazoles | Compound 1a | ~5 | Covalent modification of Cys367 | nih.gov |

| Dihydropyrazoles | Compound 1b | ~4 | Covalent modification of Cys367 | nih.gov |

Furthermore, a patent has described biaryl derivatives, including those with benzhydryl groups, as potential inhibitors of the YAP/TAZ-TEAD protein-protein interaction. This suggests that the benzhydryl scaffold could be a valuable component in the design of TEAD-YAP1 inhibitors.

MurA Enzyme Inhibition by Chloroacetamide Warheads

The enzyme UDP-N-acetylglucosamine enolpyruvyl transferase (MurA) is a key enzyme in the biosynthesis of peptidoglycan, an essential component of the bacterial cell wall. As such, MurA is a validated target for the development of novel antibacterial agents. The antibiotic fosfomycin is a known covalent inhibitor of MurA.

Research has shown that compounds featuring a chloroacetamide "warhead" can act as potent covalent inhibitors of the MurA enzyme. nih.govgoogle.com The chloroacetamide group functions as an electrophile that forms a covalent bond with a cysteine residue (Cys115) in the active site of the E. coli MurA enzyme, leading to its irreversible inhibition.

A library of 47 fragment-sized chloroacetamide compounds was synthesized and screened for their inhibitory activity against E. coli MurA. Several potent inhibitors were identified, with the most active compounds exhibiting IC50 values in the low micromolar range.

| Compound | Description | MurA Inhibition (IC50, µM) | Reference |

|---|---|---|---|

| MurA-IN-2 (compound 37) | Chloroacetamide fragment with a primary aliphatic amine | 39 | nih.gov |

| Most potent identified compound | Fragment-sized chloroacetamide | Low micromolar range |

The efficacy of these chloroacetamide derivatives did not directly correlate with their thiol reactivity, indicating that specific interactions with the enzyme's active site are crucial for their inhibitory activity. This makes them valuable starting points for the development of new antibacterial drugs targeting MurA.

Glutathione Peroxidase 4 (GPX4) Targeting by Covalent Inhibitors

Glutathione peroxidase 4 (GPX4) is a crucial enzyme that protects cells from lipid peroxidation and a form of regulated cell death known as ferroptosis. Inhibition of GPX4 has emerged as a promising therapeutic strategy for certain types of cancer that are resistant to conventional therapies.

Covalent inhibitors containing a chloroacetamide moiety have been identified as potent inhibitors of GPX4. nih.govglobalresearchonline.netnih.gov These inhibitors target the catalytic selenocysteine residue in the active site of GPX4, forming a covalent bond that inactivates the enzyme. The high reactivity of the chloroacetamide group is a key feature for this inhibition.

While effective, a major drawback of some chloroacetamide-based GPX4 inhibitors is their high chemical reactivity, which can lead to low proteome-wide selectivity and off-target effects. nih.gov Researchers are exploring strategies to develop more selective covalent inhibitors of GPX4.

| Compound | Warhead | Target | Significance | Reference |

|---|---|---|---|---|

| RSL3 | Chloroacetamide | GPX4 | Well-characterized covalent GPX4 inhibitor | nih.gov |

| ML162 | Chloroacetamide | GPX4 | Another known chloroacetamide-based GPX4 inhibitor | nih.gov |

| JKE-1674 | Chloroacetamide | GPX4 | A potent GPX4 inhibitor with in vivo activity | nih.gov |

Other Noted Biological Activities of Related Benzhydryl and Chloroacetamide Compounds

Beyond the specific protein and enzyme targets discussed above, compounds containing benzhydryl and chloroacetamide moieties have been investigated for other biological activities, including antioxidant properties.

Antioxidant Properties

Antioxidants are compounds that can protect cells from damage caused by reactive oxygen species (ROS). The antioxidant potential of various acetamide and chloroacetamide derivatives has been explored in several studies. nih.govnih.govmdpi.com

One study reported the synthesis and antioxidant activity of new acetamide derivatives, which were evaluated for their ability to scavenge the ABTS radical cation. nih.govnih.gov Another study investigated bis-chloroacetamide derivatives and their corresponding sulfides for their antioxidant potential. mdpi.com In this study, a sulfide derivative bearing pyrimidine rings showed significant antioxidant activity, with an inhibition ratio of 85.9%, which was comparable to the standard antioxidant L-ascorbic acid. mdpi.com

The antioxidant activity of these compounds is often attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals. The specific structural features of the benzhydryl and chloroacetamide moieties could contribute to this activity, although the exact mechanisms require further investigation.

Anti-inflammatory Properties

Derivatives of acetamide have been investigated for their anti-inflammatory potential, primarily through their action as inhibitors of cyclooxygenase (COX) enzymes, which are key in the inflammation process.

Research into N-(2-hydroxy phenyl) acetamide has demonstrated its anti-arthritic and anti-inflammatory capabilities in adjuvant-induced arthritic rat models. In these studies, the compound was observed to retard the increase in paw edema volume and the reduction in body weight associated with the condition. Furthermore, it led to a decrease in the serum levels of pro-inflammatory cytokines such as Interleukin-1 beta (IL-1β) and Tumor Necrosis Factor-alpha (TNF-α). The anti-inflammatory action of this acetamide derivative is also linked to its ability to modulate oxidative stress markers nih.govresearchgate.net.

Another study focused on 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid, a derivative of salicylic acid, which demonstrated significant anti-inflammatory effects in a lipopolysaccharide (LPS)-induced inflammation model in rats. This compound was shown to reduce the plasma concentrations of TNF-α and IL-1β, with in silico studies suggesting a higher affinity for the COX-2 protein receptor compared to acetylsalicylic acid nih.gov.

N-acylhydrazone derivatives have also been explored for their anti-inflammatory properties. The compound N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) was found to reduce leukocyte migration in carrageenan-induced peritonitis and subcutaneous air pouch assays in mice. This effect is believed to be mediated through the nitric oxide pathway and by decreasing the levels of pro-inflammatory cytokines including IL-6, TNF-α, IL-17, and Interferon-gamma (IFN-γ) mdpi.com.

Table 1: Anti-inflammatory Activity of Acetamide Derivatives

| Compound | Model | Key Findings |

|---|---|---|

| N-(2-hydroxy phenyl) acetamide | Adjuvant-induced arthritis in rats | Reduced paw edema, decreased serum IL-1β and TNF-α nih.govresearchgate.net. |

| 2-((3-(chloromethyl)benzoyl)oxy)benzoic acid | LPS-induced inflammation in rats | Significantly reduced plasma TNF-α and IL-1β nih.gov. |

| N′-(3-(1H-indol-3-yl)benzylidene)-2-cyanoacetohydrazide (JR19) | Carrageenan-induced peritonitis in mice | Reduced leukocyte migration and levels of IL-6, TNF-α, IL-17, and IFN-γ mdpi.com. |

Anticonvulsant Properties

Substituted N-benzyl 2-acetamidoacetamides have shown considerable efficacy in providing protection against seizures induced by maximal electroshock (MES) in both mice and rats nih.gov.

A study on functionalized N-benzyl 2-acetamidoacetamides explored the necessity of the 2-acetamido group for anticonvulsant activity. It was found that replacing this group with hydroxy or methoxy (B1213986) substituents in derivatives of N-benzyl 2-acetamido-2-phenyl-acetamide resulted in full protection against MES-induced seizures in mice. Notably, the (R)-isomer of the hydroxy compound was responsible for the majority of the activity. Further comparisons revealed that while N-benzyl 2,3-dimethoxypropionamide had an ED50 value of 30 mg/kg in the MES test, the related N-benzyl 2-acetamido-3-methoxypropionamide was more potent with an ED50 of 8.3 mg/kg nih.gov.

Further research into N-Benzyl-2-acetamidopropionamide derivatives identified highly potent activity in two oxygen-substituted derivatives: N-benzyl-2-acetamido-3-methoxypropionamide and N-benzyl-2-acetamido-3-ethoxypropionamide. In the MES-induced seizure test in mice (intraperitoneal dosing), their ED50 values were 8.3 mg/kg and 17.3 mg/kg, respectively. These compared favorably with the established anticonvulsant phenytoin (ED50 = 6.5 mg/kg). The (R)-stereoisomer of N-benzyl-2-acetamido-3-methoxypropionamide was found to be the more active form, with an ED50 of 4.5 mg/kg, whereas the (S)-stereoisomer had an ED50 exceeding 100 mg/kg nih.gov.

Another class of compounds, 3-substituted (2,5-dioxo-pyrrolidin-1-yl)(phenyl)-acetamides, has also been investigated for anticonvulsant properties. One particular compound from this series demonstrated robust, broad-spectrum anticonvulsant activity in MES, pentylenetetrazole-induced seizure (scPTZ), and psychomotor 6 Hz seizure models in mice. Its efficacy was also noted in a model of drug-resistant epilepsy mdpi.com. Similarly, a series of 3-(2-chlorophenyl)- and 3-(3-chlorophenyl)-2,5-dioxo-pyrrolidin-1-yl-acetamides were synthesized and evaluated, with the most active compound showing a more favorable ED50 and protective index than the reference drug, valproic acid mdpi.com.

Table 2: Anticonvulsant Activity of N-Benzyl Acetamide Derivatives in the Maximal Electroshock (MES) Test

| Compound | Animal Model | ED50 (mg/kg) |

|---|---|---|

| N-benzyl 2,3-dimethoxypropionamide | Mice (i.p.) | 30 nih.gov |

| N-benzyl 2-acetamido-3-methoxypropionamide | Mice (i.p.) | 8.3 nih.govnih.gov |

| (R)-N-benzyl-2-acetamido-3-methoxypropionamide | Mice (i.p.) | 4.5 nih.gov |

| (S)-N-benzyl-2-acetamido-3-methoxypropionamide | Mice (i.p.) | >100 nih.gov |

| N-benzyl-2-acetamido-3-ethoxypropionamide | Mice (i.p.) | 17.3 nih.gov |

| Phenytoin (for comparison) | Mice (i.p.) | 6.5 nih.gov |

| 3-(2-chlorophenyl)-1-{2-[4-(4-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-pyrrolidine-2,5-dione | Mice (i.p.) | 68.30 mdpi.com |

| Valproic Acid (for comparison) | Mice (i.p.) | Not specified in the same study |

Antiviral Properties

The antiviral potential of N-benzyl-acetamide derivatives has been explored, particularly in the context of the SARS-CoV-2 virus. A study focused on 2-((indol-3-yl)thio)-N-benzyl-acetamides as inhibitors of the SARS-CoV-2 RNA-dependent RNA polymerase (RdRp), a crucial enzyme for viral replication.

Following optimization, a series of these compounds were synthesized and evaluated. Several derivatives were identified as potent inhibitors of SARS-CoV-2 RdRp. The most potent compound demonstrated stronger inhibitory activity against the human coronavirus HCoV-OC43 than the control drug, remdesivir, marking it as a promising candidate for further research nih.gov. These compounds were also found to be resistant to the proofreading activity of the viral exoronuclease, which is important for their efficacy in a biological system nih.gov.

Table 3: SARS-CoV-2 RdRp Inhibitory Activity of 2-((Indol-3-yl)thio)-N-benzyl-acetamide Derivatives

| Compound | IC50 (μM) |

|---|---|

| 6b2 | 3.35 ± 0.21 nih.gov |

| 6b5 | 4.55 ± 0.2 nih.gov |

| 6c9 | 1.65 ± 0.05 nih.gov |

| 6d2 | 3.76 ± 0.79 nih.gov |

| 6d5 | 1.11 ± 0.05 nih.gov |

| Remdesivir (Control) | 1.19 ± 0.36 nih.gov |

Anti-leishmanial and Anti-aromatase Activities

Anti-leishmanial Activity

Derivatives of 2-chloro-N-arylacetamide have been synthesized and assessed for their activity against Leishmania amazonensis promastigotes. One compound in this series showed particularly promising results with good anti-leishmanial activity and moderate selectivity doaj.org. Another study on 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide demonstrated an IC50 value of 0.086 µM for the promastigote form of Leishmania mexicana nih.gov.

Additionally, N-benzyl-1H-benzimidazol-2-amine derivatives have been evaluated, with one compound showing higher activity than the standard drug miltefosine against both promastigote and amastigote forms of L. mexicana and L. infantum researchgate.net. Chalcone derivatives of acetamide have also been investigated, with one compound showing a high selectivity index against Leishmania (Viannia) panamensis mdpi.commdpi.com. More recently, 4,8-dimethoxynaphthalenyl chalcones were synthesized, and one derivative, (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one, was identified as a potent agent against L. amazonensis promastigotes with an IC50 of 3.3 µM and a high selectivity index of 112.6 mdpi.com.

Anti-aromatase Activity

Aromatase is a key enzyme in the biosynthesis of estrogens, and its inhibition is a therapeutic strategy for hormone-dependent breast cancer. A study of 2-(2-oxo-2H-chromen-4-yl)-N-substituted acetamides (coumarin-4-acetamides) evaluated their aromatase inhibitory activity. While most of the synthesized acetamides showed low to no activity, one intermediate compound and one final compound exhibited significant aromatase inhibition with IC50 values of 14.5 µM and 17.4 µM, respectively semanticscholar.org. Another study on benzimidazole-triazolothiadiazine derivatives identified compounds with sub-micromolar IC50 values for aromatase inhibition, with the most potent having an IC50 of 0.032 µM mdpi.comnih.gov.

Table 4: Anti-leishmanial and Anti-aromatase Activity of Acetamide Derivatives

| Compound Class | Target Organism/Enzyme | Key Findings (IC50) |

|---|---|---|

| 2-chloro-N-arylacetamide derivative | Leishmania amazonensis | 5.39 µM doaj.org |

| 2-chloro-N-[4-(4-chlorophenyl)-2-thiazolyl]acetamide | Leishmania mexicana | 0.086 µM nih.gov |

| (E)-1-(4,8-dimethoxynaphthalen-1-yl)-3-(4-nitrophenyl)prop-2-en-1-one | Leishmania amazonensis | 3.3 µM mdpi.com |

| Coumarin-4-acetamide intermediate | Aromatase | 14.5 µM semanticscholar.org |

| Coumarin-4-acetamide derivative | Aromatase | 17.4 µM semanticscholar.org |

| Benzimidazole-triazolothiadiazine derivative | Aromatase | 0.032 µM mdpi.comnih.gov |

Inhibition of Protein Kinases

Protein kinases are crucial regulators of cellular processes, and their inhibition is a target for various therapies, including for cancer. N-benzhydryl quinuclidine compounds have been identified as potent inhibitors of NALCN channels, a type of ion channel, and this inhibition is independent of Src family kinases nih.gov.

Research on thiazolyl N-benzyl-substituted acetamide derivatives has demonstrated their inhibitory activity against Src kinase. The unsubstituted N-benzyl derivative showed inhibition of c-Src kinase with GI50 values of 1.34 µM and 2.30 µM in different cell lines. These compounds retained Src kinase inhibitory activities in the low micromolar range nih.gov.

Table 5: Protein Kinase Inhibitory Activity of N-Benzhydryl and N-Benzyl Acetamide Derivatives

| Compound Class | Target Kinase/Channel | Activity (GI50/IC50) |

|---|---|---|

| N-benzhydryl quinuclidine compounds | NALCN channels | Potent inhibition (specific values not provided) nih.gov |

| Thiazolyl N-benzyl-substituted acetamide (unsubstituted N-benzyl derivative) | c-Src Kinase (NIH3T3/c-Src527F cells) | 1.34 µM nih.gov |

| Thiazolyl N-benzyl-substituted acetamide (unsubstituted N-benzyl derivative) | c-Src Kinase (SYF/c-Src527F cells) | 2.30 µM nih.gov |

Structure Activity Relationship Sar Studies and Rational Drug Design for N Benzhydryl 2 Chloroacetamide Analogues

Impact of Benzhydryl Moiety Modifications on Biological Activity

The benzhydryl group, consisting of two phenyl rings attached to a single carbon, is a significant structural feature that profoundly influences the biological activity of the parent molecule. Its large, three-dimensional structure often plays a crucial role in binding to target proteins. SAR studies on compounds containing this moiety reveal that modifications, such as the introduction of substituents on the phenyl rings, can dramatically alter biological affinity and efficacy.

Research on 1-(substituted benzhydryl)-4-(5-nitro-2-furfurylideneamino) piperazines demonstrated that the antibacterial activity of these compounds was significantly correlated with the physicochemical parameters of the substituents on the benzhydryl rings. nih.gov Using regression analysis, it was possible to establish quantitative structure-activity relationships, indicating that the electronic (sigma) and hydrophobic (pi) properties of the substituents are key determinants of activity. nih.gov Similarly, in a series of benzhydryl-piperazine derivatives designed as delta-opioid receptor agonists, the steric effects of groups on the benzhydryl portion were found to be critical. nih.gov For instance, a seemingly minor change led to a nearly 2000-fold decrease in receptor affinity and potency, highlighting the sensitivity of the target's binding pocket to the specific shape and size of the benzhydryl moiety. nih.gov These findings underscore the importance of the benzhydryl group in orienting the molecule within a binding site and suggest that even subtle steric or electronic alterations can lead to substantial changes in biological outcomes.

| Compound Series | Modification | Observed Impact | Reference |

|---|---|---|---|

| 1-(Substituted benzhydryl)-4-(5-nitro-2-furfurylideneamino) piperazines | Varied substituents on the benzhydryl phenyl rings | Antibacterial activity showed a statistically significant correlation with the hydrophobic (pi) and electronic (sigma) parameters of the substituents. nih.gov | nih.gov |

| 1-(Benzhydryl)-4-benzylpiperazine Derivatives | Introduction of steric bulk at a specific position | A nearly 2000-fold decrease in affinity and potency at the delta-opioid receptor was observed, indicating high sensitivity to steric effects. nih.gov | nih.gov |

Role of the Chloroacetamide Pharmacophore in Target Interaction and Electrophilicity

The chloroacetamide group is a key pharmacophore, defined as the ensemble of steric and electronic features necessary for optimal molecular interactions with a specific biological target. In the context of N-benzhydryl-2-chloroacetamide analogues, this group functions as an electrophilic "warhead." It is a chlorinated sulfhydryl alkylating reagent designed to form covalent bonds, most commonly with the thiol group of cysteine residues within a target protein. nih.gov This irreversible or covalent inhibition strategy can lead to potent and sustained pharmacological activity. jst.go.jp

The chemical reactivity of the chloroacetamide moiety is attributed to the presence of a chlorine atom, which is a good leaving group, adjacent to a carbonyl group. This arrangement makes the α-carbon susceptible to nucleophilic attack. researchgate.net The electrophilic nature of chloroacetamides has been successfully utilized in the design of targeted covalent inhibitors for various proteins, including enzymes like proteases and kinases. rsc.orgnih.govnih.govfrontiersin.org By first binding non-covalently to the target protein, guided by other parts of the molecule like the benzhydryl group, the chloroacetamide warhead is positioned correctly to react with a nearby nucleophilic amino acid, forming a permanent bond. rsc.org

While highly effective, the intrinsic reactivity of chloroacetamides is a critical consideration. If too reactive, the compound may indiscriminately react with off-target biomolecules, leading to potential toxicity. jst.go.jpnih.gov Consequently, medicinal chemists have explored strategies to modulate this reactivity, for example, by creating derivatives like chlorofluoroacetamides (CFA), which exhibit weaker reactivity and can improve target selectivity. jst.go.jpnih.gov

| Substituent on Phenyl Ring | Position | Effect on Physicochemical Properties | Impact on Antimicrobial Activity | Reference |

|---|---|---|---|---|

| -Cl, -F, -Br | para (4-), meta (3-) | High lipophilicity. | Among the most active compounds, likely due to enhanced cell membrane permeability. nih.gov | nih.gov |

| -OH | para (4-) | Lowest lipophilicity in the series. nih.gov | Lower comparative activity. | nih.gov |

| -CN | meta (3-), para (4-) | Favorable Total Polar Surface Area (TPSA) for permeability. nih.gov | Moderate activity. | nih.gov |

| -COCH3 | para (4-) | Favorable Total Polar Surface Area (TPSA) for permeability. nih.gov | Moderate activity. | nih.gov |

Design Principles for Optimized this compound Derivatives

Based on SAR studies, several key principles can be formulated for the rational design of optimized this compound derivatives. The ultimate goal of such design efforts is to create molecules that bind tightly and selectively to their intended biological target, thereby modulating its activity effectively. researchgate.netashp.org

Optimize the Recognition Moiety (Benzhydryl Group): The benzhydryl group is critical for initial non-covalent binding and correct orientation within the target's active site. Modifications should focus on introducing substituents that enhance binding affinity through favorable steric and electronic interactions. nih.govnih.gov Given the high steric sensitivity of some binding pockets, careful exploration of the size and placement of substituents on the phenyl rings is necessary to avoid unfavorable clashes. nih.gov

Tune the Reactivity of the Electrophile (Chloroacetamide Group): The chloroacetamide warhead is essential for covalent bond formation, leading to potent and durable inhibition. nih.govfrontiersin.org However, its high intrinsic reactivity must be balanced to ensure target specificity and minimize off-target reactions. jst.go.jpnih.gov Design strategies could involve creating less reactive analogues, such as α-substituted chloroacetamides, to improve the selectivity profile while maintaining sufficient reactivity for on-target covalent modification. nih.gov

By integrating these principles, medicinal chemists can systematically modify the this compound scaffold to develop next-generation covalent inhibitors with enhanced potency, improved selectivity, and a more favorable biological profile.

Computational Chemistry and Molecular Modeling of N Benzhydryl 2 Chloroacetamide

Molecular Docking Simulations for Ligand-Target Interaction Analysis

Molecular docking is a pivotal computational technique used to predict the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. This method allows for th fums.ac.ire characterization of the binding mode and affinity, providing a detailed view of the intermolecular interactions that stabilize the complex. For N-benzhydryl-2-chloroacetamide, docking simulations are instrumental in identifying potential biological targets and elucidating its mechanism of action.

The process involves preparing a 3D structure of this compound and docking it into the active site of a selected target protein. Studies on similar N-aryl-2-(N-disubstituted) acetamide (B32628) compounds have successfully used methods like Induced Fit Docking (IFD) to evaluate potential inhibition of enzymes relevant to neurodegenerative diseases, such as monoamine oxidase B (MAO-B) and acetylcholinesterase (AChE). The simulation calculates semanticscholar.orgnih.gov the binding energy (often expressed as a docking score or ΔG bind), with lower energy values indicating a more favorable interaction.

Key interactions typical nih.govly analyzed include hydrogen bonds, hydrophobic interactions, and van der Waals forces between the ligand and the amino acid residues of the target's binding pocket. For instance, the amide group of the acetamide core is a potential hydrogen bond donor and acceptor, while the two phenyl rings of the benzhydryl group can form significant hydrophobic and π-π stacking interactions. By rescoring the docking ukaazpublications.composes using methods like MM/GBSA (Molecular Mechanics/Generalized Born Surface Area), a more accurate estimation of the binding free energy can be achieved.

Table 1: Representativ semanticscholar.orgresearchgate.nete Molecular Docking Data for a Hypothetical this compound-Target Complex

| Parameter | Value | Interacting Residues | Interaction Type |

|---|---|---|---|

| Binding Affinity (ΔG bind) | -8.5 kcal/mol | TYR 198, PHE 342 | π-π Stacking |

| Docking Score | -9.2 | GLN 206 | Hydrogen Bond |

This table presents hypothetical data to illustrate typical results from a molecular docking simulation. Values are not derived from actual experimental studies on this compound.

Quantum Chemical Calculations (e.g., Density Functional Theory, Frontier Molecular Orbital Analysis)

Quantum chemical calculations provide a deep understanding of the electronic structure and reactivity of this compound. Density Functional Theory (DFT) is a widely used method for these calculations, offering a balance between accuracy and computational cost. DFT is employed to optimi sbq.org.bracs.orgze the molecule's geometry and compute various electronic properties that govern its behavior.

A key component of this imist.maanalysis is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is wikipedia.org related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The energy gap between th taylorandfrancis.come HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical indicator of the molecule's chemical reactivity and kinetic stability; a smaller gap suggests higher reactivity.

Table 2: Calculated Qu semanticscholar.organtum Chemical Descriptors for this compound (Illustrative)

| Descriptor | Formula | Significance |

|---|---|---|

| EHOMO | - | Electron-donating capacity |

| ELUMO | - | Electron-accepting capacity |

| Energy Gap (ΔE) | ELUMO – EHOMO | Chemical reactivity and stability |

| Ionization Potential (I) | -EHOMO | Energy required to remove an electron |

| Electron Affinity (A) | -ELUMO | Energy released when gaining an electron |

| Electronegativity (χ) | (I + A) / 2 | Power to attract electrons |

| Chemical Hardness (η) | (I - A) / 2 | Resistance to change in electron configuration |

This table outlines key quantum chemical descriptors and their significance. The values would be determined through specific DFT calculations.

In Silico Screening and Virtual Library Design for Novel this compound Variants

In silico screening, or virtual screening, is a computational strategy used in drug discovery to search large libraries of small molecules to identify those structures that are most likely to bind to a drug target. This approach is signific mdpi.comantly faster and more cost-effective than traditional high-throughput screening. For N-benzhydryl-2-chloro fums.ac.iracetamide, this process can be used to design and evaluate novel derivatives with potentially enhanced activity, selectivity, or improved pharmacokinetic properties.

The process begins with the core structure of this compound, which serves as a scaffold. A virtual library is then generated by systematically modifying this scaffold, for example, by adding various substituents (e.g., halogens, hydroxyl, methoxy (B1213986) groups) to the phenyl rings or altering the chloroacetamide side chain. This creates a diverse se acs.orgt of virtual compounds.

This library is then screened against a specific biological target using high-throughput molecular docking. The compounds are ranked based on their predicted binding affinity and other parameters. Hits from this initial sc mdpi.comreening can be further analyzed and prioritized for chemical synthesis and experimental testing. This rational design approach accelerates the discovery of lead compounds by focusing laboratory efforts on the most promising candidates. The use of chloroacetamid computabio.comnih.gove fragment libraries has also proven effective in identifying new scaffolds for covalent inhibitors.

Table 3: Example of a nih.govnih.govVirtual Library Design and Screening Output

| Compound ID | Modification | Predicted Binding Affinity (kcal/mol) | Key Interaction Predicted |

|---|---|---|---|

| NBC-Parent | None | -8.5 | π-π Stacking |

| NBC-Var01 | 4-Fluoro on Phenyl Ring A | -9.1 | Halogen Bond |

| NBC-Var02 | 4-Hydroxy on Phenyl Ring B | -8.9 | Hydrogen Bond |

| NBC-Var03 | 3-Methoxy on Phenyl Ring A | -8.7 | Hydrophobic |

This table provides a hypothetical example of results from a virtual screening of this compound variants.

Prediction of ADMET (Absorption, Distribution, Metabolism, Excretion, Toxicity) Properties for Drug-likeness Assessment

For a compound to be a viable drug candidate, it must possess not only high biological activity but also favorable pharmacokinetic properties. The assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is crucial in the early stages of drug discovery to filter out compounds likely to fail later in development. In silico tools and webse rfppl.co.inrvers like SwissADME and pkCSM provide rapid predictions of these properties.

These predictive models nih.govresearchgate.netresearchgate.netevaluate a range of physicochemical and pharmacokinetic parameters based on the molecule's structure. Key properties for this compound would include its water solubility, gastrointestinal (GI) absorption, ability to cross the blood-brain barrier (BBB), interaction with cytochrome P450 (CYP) enzymes (which are key for metabolism), and potential toxicity risks like mutagenicity (AMES test) or hepatotoxicity.

Drug-likeness is often a cam.ac.ukssessed using rules such as Lipinski's Rule of Five, which defines ranges for molecular weight, lipophilicity (LogP), and the number of hydrogen bond donors and acceptors that are typical for orally active drugs. By evaluating these prope researchgate.netrties computationally, researchers can prioritize variants of this compound that exhibit a promising balance of potency and drug-like characteristics.

Table 4: Predicted ADM researchgate.netET Profile for this compound

| Property Class | Parameter | Predicted Value/Classification | Implication for Drug-likeness |

|---|---|---|---|

| Physicochemical | Molecular Weight | 259.74 g/mol | Favorable (within Lipinski's rule) |

| LogP (Lipophilicity) | ~3.4 | Acceptable lipophilicity | |

| Water Solubility | Low | May require formulation optimization | |

| H-Bond Donors | 1 | Favorable (within Lipinski's rule) | |

| H-Bond Acceptors | 1 | Favorable (within Lipinski's rule) | |

| Absorption | GI Absorption | High | Good potential for oral absorption |

| P-gp Substrate | No | Low risk of efflux from cells | |

| Distribution | BBB Permeant | Yes | Can potentially act on CNS targets |

| Metabolism | CYP2D6 Inhibitor | Yes | Potential for drug-drug interactions |

| CYP3A4 Inhibitor | No | Lower risk of major metabolic drug interactions | |

| Excretion | Total Clearance | Moderate | - |

| Toxicity | AMES Toxicity | Non-mutagenic | Low risk of carcinogenicity |

This table presents an illustrative ADMET profile based on predictions from common in silico models. These are theoretical predictions and require experimental validation.

Future Directions and Therapeutic Potential of N Benzhydryl 2 Chloroacetamide Research

Development of N-Benzhydryl-2-chloroacetamide Derivatives as Lead Compounds in Drug Discovery

The development of derivatives of this compound is a promising avenue for identifying new lead compounds in drug discovery. The chloroacetamide portion can act as a "warhead," forming covalent bonds with nucleophilic residues in target proteins, which can lead to potent and sustained biological effects nih.govnih.gov. The benzhydryl group, on the other hand, can be systematically modified to fine-tune the compound's steric and electronic properties, influencing its binding affinity, selectivity, and pharmacokinetic profile nih.govmdpi.com.

Future efforts in this area could involve the synthesis of a library of this compound derivatives with substitutions on the phenyl rings of the benzhydryl moiety. Introducing electron-donating or electron-withdrawing groups could modulate the compound's reactivity and its interactions with biological targets. Furthermore, the development of chiral derivatives could be crucial, as enantiomers often exhibit different biological activities nih.govacs.org. The potential applications of such derivatives are broad, with related compounds showing promise as anticancer, antimicrobial, and antiviral agents nih.govacs.orgnih.govnih.gov.

Table 1: Potential Therapeutic Applications for this compound Derivatives

| Therapeutic Area | Rationale Based on Analogous Compounds | Potential Advantages of the this compound Scaffold |

|---|---|---|

| Oncology | Chloroacetamide derivatives have been investigated as inhibitors of cancer stem cells and inducers of ferroptosis. Benzhydryl-containing molecules have shown activity as HDAC inhibitors. nih.govnih.govmdpi.com | The combination of a covalent-binding moiety and a bulky group for specific receptor interactions could lead to highly potent and selective anticancer agents. |

| Infectious Diseases | Various N-substituted chloroacetamides have demonstrated antibacterial and antifungal properties. Benzhydryl amines have been explored as antiviral and anti-leishmanial agents. acs.orgnih.govnih.govijpsr.info | The lipophilic nature of the benzhydryl group may enhance cell membrane permeability, improving efficacy against a range of pathogens. |

| Neurological Disorders | Benzhydryl compounds are known to interact with targets in the central nervous system, such as NALCN channels. nih.gov | Derivatives could be designed to modulate neuronal excitability, offering potential for treating conditions like epilepsy or neuropathic pain. |

Exploration of Novel Biological Targets for this compound Analogues

A key area for future research will be the identification and validation of novel biological targets for this compound and its analogues. The chloroacetamide moiety is known to covalently bind to cysteine residues in proteins, and this reactivity can be exploited to target specific enzymes or receptors rsc.org. For instance, chloroacetamides have been shown to inhibit very-long-chain fatty acid elongases and glutathione (B108866) peroxidase 4 (GPX4) nih.govresearchgate.netresearchgate.netmedchemexpress.com.

The benzhydryl group can confer selectivity for particular protein targets. For example, compounds with a benzhydryl component have been found to inhibit histone deacetylases (HDACs) and NALCN channels mdpi.comnih.gov. The combination of these two functional groups in this compound suggests that its analogues could be designed to target a range of proteins that have a cysteine residue in or near a hydrophobic binding pocket. Future studies could employ chemoproteomics to identify the cellular targets of these compounds, followed by biochemical and cellular assays to validate these interactions and elucidate their functional consequences.

Advancements in Synthetic Methodologies for this compound Production

Advancements in synthetic organic chemistry will be instrumental in facilitating the exploration of this compound and its derivatives. The synthesis of the parent compound can be achieved through the reaction of benzhydrylamine with chloroacetyl chloride ijpsr.info. Future research in this area could focus on developing more efficient, scalable, and environmentally friendly synthetic routes.

Of particular importance will be the development of methods for the asymmetric synthesis of chiral this compound derivatives nih.govacs.org. Metal-catalyzed reactions, such as copper-catalyzed desulfonylative amination, have emerged as powerful tools for the synthesis of benzhydryl amines from readily available starting materials researchgate.net. The application of such advanced catalytic methods could significantly streamline the production of a diverse range of this compound analogues for structure-activity relationship studies.

Table 2: Synthetic Approaches for this compound and its Derivatives

| Synthetic Method | Description | Potential Advantages |

|---|---|---|

| Classical Acylation | Reaction of benzhydrylamine with chloroacetyl chloride or a related acylating agent. ijpsr.info | A straightforward and well-established method for the synthesis of the parent compound. |

| Metal-Catalyzed Cross-Coupling | Utilization of transition metal catalysts (e.g., copper, rhodium) to form the C-N bond between the benzhydryl and acetamide (B32628) moieties. nih.govresearchgate.net | Offers a versatile approach to a wide range of structurally diverse benzhydryl amine precursors. |

| Asymmetric Synthesis | Enantioselective methods to produce specific stereoisomers of chiral derivatives. nih.govacs.org | Allows for the investigation of stereospecific biological activities and the development of more selective therapeutic agents. |

| One-Pot Reactions | Multi-component reactions where several synthetic steps are carried out in a single reaction vessel. nih.gov | Improves efficiency and reduces waste, making the synthesis more cost-effective and sustainable. |

Interdisciplinary Research Integrating Computational and Experimental Approaches

The integration of computational and experimental methods will be crucial for accelerating research on this compound. jddhs.commdpi.comjddhs.comresearchgate.net Computational techniques such as molecular docking, quantitative structure-activity relationship (QSAR) analysis, and molecular dynamics simulations can be used to predict the binding of this compound derivatives to potential biological targets and to rationalize their structure-activity relationships jddhs.comnih.govnih.gov. These in silico studies can guide the design of new analogues with improved potency and selectivity, thereby reducing the number of compounds that need to be synthesized and tested experimentally acs.orgresearchgate.net.

For example, molecular docking could be used to model the interaction of a library of virtual this compound derivatives with the active site of a target protein, such as a specific HDAC isoform or a viral protease. The results of these simulations could then be used to prioritize the synthesis of the most promising candidates. Subsequent experimental validation through in vitro and in vivo assays would then provide feedback for further rounds of computational design and optimization, creating a synergistic cycle of drug discovery and development jddhs.commdpi.comresearchgate.net. This interdisciplinary approach has the potential to significantly streamline the process of identifying and developing novel therapeutics based on the this compound scaffold.

Q & A

Q. What are the recommended synthetic pathways for N-benzhydryl-2-chloroacetamide, and how can reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution, where benzhydrylamine reacts with 2-chloroacetyl chloride in the presence of a base (e.g., triethylamine) under anhydrous conditions. Temperature control (0–5°C) minimizes side reactions like hydrolysis of the chloroacetamide group. Post-synthesis purification via column chromatography (silica gel, hexane/ethyl acetate gradient) is critical to isolate the product . Yield optimization requires monitoring reaction progress using TLC or HPLC.

Q. How should researchers characterize this compound to confirm structural integrity?

- Methodological Answer : Structural validation involves:

- NMR Spectroscopy : H and C NMR to confirm benzhydryl protons (δ 7.2–7.4 ppm) and the chloroacetamide moiety (δ 4.1–4.3 ppm for CHCl) .

- X-ray Crystallography : Single-crystal analysis resolves bond angles and spatial arrangement, as demonstrated for analogous N-benzyl chloroacetamide derivatives .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]) and isotopic patterns consistent with chlorine .

Q. What safety protocols are essential when handling This compound in the laboratory?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles compliant with EN 166 or NIOSH standards .

- Ventilation : Use fume hoods to avoid inhalation of fine particulates .

- Spill Management : Neutralize with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste under local regulations .

Advanced Research Questions

Q. How do electronic effects of substituents on the benzhydryl group modulate the reactivity of this compound in nucleophilic reactions?

- Methodological Answer : Electron-donating groups (e.g., -OCH) on the benzhydryl ring increase electron density at the amide nitrogen, enhancing susceptibility to nucleophilic attack. This can be quantified via Hammett plots using substituents with varying σ values. Kinetic studies under controlled pH and solvent polarity (e.g., DMSO vs. THF) reveal rate constants, validated by H NMR monitoring of reaction intermediates .

Q. What analytical strategies resolve contradictions in spectral data (e.g., unexpected splitting in NMR signals)?

- Methodological Answer : Contradictions may arise from:

- Rotamers : Variable-temperature NMR (e.g., 25°C to −40°C) can coalesce split signals caused by restricted rotation around the amide bond .

- Impurities : Use 2D NMR (e.g., COSY, HSQC) to differentiate target compound signals from byproducts .

- Crystallographic Validation : Compare experimental XRD bond lengths/angles with computational models (DFT) to identify structural anomalies .

Q. How can researchers design assays to evaluate the biological activity of This compound against protein targets?

- Methodological Answer :

- Molecular Docking : Use software like AutoDock Vina to predict binding affinity to target proteins (e.g., kinases), guided by crystal structures of analogous compounds .

- In Vitro Assays : Measure IC values via fluorescence polarization (FP) or surface plasmon resonance (SPR) in buffer systems mimicking physiological conditions. Include positive controls (e.g., staurosporine for kinase inhibition) .

Q. What solvent systems optimize crystallization of this compound for XRD studies?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.